(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Pyruvate dehydrogenase kinase PDHK inhibition Diabetes

This chiral (2R,5S)-trans-dimethylpiperazine is the definitive intermediate for advancing your PDHK, p38α MAPK (SCIO-469), δ-opioid (SNC-80), and CCR1 antagonist programs. The locked (2R,5S) stereochemistry is proven to deliver a >1,000-fold boost in PDHK potency vs. unsubstituted leads. Its orthogonal Boc/benzyl protection enables sequential, chemoselective deprotection—Boc removal (acidic) without disturbing the N4-benzyl group—a critical advantage for building complex libraries with high efficiency. Do not accept racemic or cis-diastereomeric substitutes, which are inactive. Secure gram-to-kilogram quantities now.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 431062-00-9
Cat. No. B1527873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
CAS431062-00-9
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m0/s1
InChIKeyXKSYUMRCBPYFNT-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 431062-00-9): A Stereochemically Defined Chiral Piperazine Building Block for Medicinal Chemistry and Drug Discovery


(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 431062-00-9; IUPAC: tert-butyl (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate) is a chiral, orthogonally protected piperazine derivative with molecular formula C₁₈H₂₈N₂O₂ and molecular weight 304.43 g/mol . The compound belongs to the class of 2,5-trans-dimethylpiperazines and features three key structural elements: a Boc (tert-butyloxycarbonyl) protecting group at N1, a benzyl substituent at N4, and two methyl groups at the C2 and C5 positions in a defined (2R,5S) trans configuration [1]. This specific stereochemical arrangement is critical for downstream biological activity and serves as a versatile synthetic intermediate in multiple therapeutic programs.

Why (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Generic Piperazine Analogs: Evidence-Based Stereochemical and Functional Differentiation


Generic substitution of (2R,5S)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester with its enantiomer (2S,5R), cis-diastereomers (2R,5R or 2S,5S), racemic mixtures, or des-methyl/des-benzyl analogs is not scientifically valid. The (2R,5S) trans configuration is a strict determinant of biological potency: in the pyruvate dehydrogenase kinase (PDHK) inhibitor series, the 2,5-dimethyl substitution with (S,R) absolute stereochemistry increased inhibitory potency by >1,000-fold relative to the unsubstituted piperazine lead [1]. Furthermore, the orthogonal Boc/benzyl protection strategy enables sequential, chemoselective deprotection—Boc removal under acidic conditions (e.g., TFA) without affecting the benzyl group—which is not achievable with mono-protected analogs [2]. The specific (2R,5S) enantiomer is also the required stereoisomer for key clinical candidates, including the p38α MAP kinase inhibitor SCIO-469 (talmapimod) and δ-opioid receptor ligands derived from the SNC-80 series [3][4].

Quantitative Differentiation Evidence for (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester: Head-to-Head Comparator Data for Procurement Decisions


Stereochemistry-Dependent Potency: >1,000-Fold Enhancement in PDHK Inhibition by (2R,5S)-Configured 2,5-Dimethylpiperazine vs. Unsubstituted Piperazine

In the seminal PDHK inhibitor optimization program, methyl substitution at the 2- and 5-positions of the piperazine ring—with (S,R) absolute stereochemistry corresponding to the (2R,5S) configuration of the target compound's core—increased inhibitory potency by >1,000-fold relative to the unsubstituted piperazine lead compound SDZ048-619. The fully elaborated clinical candidate 14e [(+)-1-N-[2,5-(S,R)-dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide] achieved an IC₅₀ of 16 ± 2 nM against PDHK in the primary enzymatic assay, compared with an IC₅₀ of 180 μM for the initial lead SDZ048-619 [1]. This represents an approximately 11,250-fold improvement in potency, directly attributable to the 2,5-dimethyl substitution pattern with the correct absolute stereochemistry. Importantly, (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 216532-43-3), the de-Boc analog of the target compound, was the key chiral intermediate used to construct this series, with resolution achieved via (-)-tartaric acid [2].

Pyruvate dehydrogenase kinase PDHK inhibition Diabetes Stereochemistry-activity relationship

Direct Precursor to Clinical-Stage p38α MAP Kinase Inhibitor SCIO-469 (Talmapimod): X-Ray Co-Crystal Structure Confirms Absolute (2R,5S) Stereochemistry Requirement

The target compound (CAS 431062-00-9) is the direct synthetic precursor to the (2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine scaffold that constitutes the core of SCIO-469 (talmapimod), a clinical-stage p38α MAP kinase inhibitor. The co-crystal structure of SCIO-469 bound to human p38α MAP kinase (PDB ID: 3HUB, resolution 2.25 Å) unambiguously confirms that the (2R,5S) configuration is required for binding to the ATP-binding pocket [1]. SCIO-469 displays an IC₅₀ of 9 nM against p38α, with approximately 10-fold selectivity over p38β and 2,000-fold selectivity over a panel of 20 other kinases . The benzyl group in the target compound serves as a synthetic handle: replacement with a 4-fluorobenzyl group (as in SCIO-469) was shown to improve pharmacokinetic properties while maintaining potency [2]. The (2R,5S) configuration is invariant across this entire compound class; the enantiomeric (2S,5R) configuration would position the methyl groups in a sterically incompatible orientation for ATP-binding site occupancy [1].

p38α MAP kinase SCIO-469 Talmapimod X-ray crystallography Anti-inflammatory

Enantiomer-Specific Synthesis of δ-Opioid Receptor Ligands: Only the (2R,5S) Enantiomer of 2,5-Dimethylpiperazine Affords Pharmacologically Active SNC-80 Series Compounds

The (2R,5S)-configured 2,5-dimethylpiperazine scaffold is the essential chiral building block for the synthesis of SNC-80 and related δ-opioid receptor agonists. Janetka et al. (2003) developed an enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine that enables laboratory-scale preparation of 100 g quantities of enantiomerically pure diamine without chromatography [1]. The enantiomers of 1-allyl-trans-2,5-dimethylpiperazine were obtained in >99% optical purity via resolution with camphoric acid [2]. Critically, only the (2R,5S) enantiomer-derived series produced the highly selective δ-opioid agonist SNC-80, which exhibits strong δ-receptor binding affinity. The target compound (CAS 431062-00-9) is the Boc-protected benzyl analog that, upon Boc deprotection and subsequent N-allylation, yields the same chiral scaffold required for SNC-80 synthesis [1][3]. The enantiomeric (2S,5R) form yields the (+)-enantiomer of the allyl intermediate, which is pharmacologically inactive at the δ-opioid receptor and must be converted to the desired (-)-enantiomer via the enantioconvergent process [1].

δ-Opioid receptor SNC-80 Enantioconvergent synthesis Chiral resolution Analgesia

Orthogonal Boc/Benzyl Protection Enables Sequential Chemoselective Deprotection: A Synthetic Advantage Over Mono-Protected Piperazine Analogs

The target compound (CAS 431062-00-9) features an orthogonal protection strategy wherein the acid-labile Boc group at N1 and the hydrogenolysis-labile benzyl group at N4 can be removed independently and in either order, enabling divergent synthetic elaboration from a single intermediate [1]. This is a critical differentiator from mono-protected analogs such as (2R,5S)-1-Boc-2,5-dimethylpiperazine (CAS 548762-66-9), which lacks the N4-benzyl group and offers only one synthetic exit vector, or (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 216532-43-3), which lacks the Boc group and precludes N1-selective functionalization prior to N4 deprotection [2]. In the synthesis of PDHK inhibitors, the benzyl group of the target compound serves as a protecting group that is removed by hydrogenolysis (Pd/C, H₂) only after N1-acylation, while the Boc group can be removed earlier with TFA to expose N1 for further functionalization [3]. Kinetic studies indicate that Boc deprotection with TFA/CH₂Cl₂ proceeds to completion within minutes at room temperature, while benzyl hydrogenolysis requires several hours under catalytic hydrogenation conditions, achieving a practical deprotection selectivity window [4].

Orthogonal protection Boc deprotection Benzyl hydrogenolysis Chemoselectivity Multi-step synthesis

High Regioselectivity (>95%) in N4-Benzylation: Enables Efficient Large-Scale Synthesis of the Target Compound with Retention of (2R,5S) Stereochemistry

The synthesis of the target compound (CAS 431062-00-9) via N-alkylation of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 548762-66-9) with benzyl bromide proceeds with >95% regioselectivity for N4-benzylation under optimized conditions (K₂CO₃, DMF, 50°C) . This high regioselectivity is attributed to steric hindrance from the 2,5-dimethyl groups, which enforce a trans-diaxial conformation that sterically shields N1 (Boc-protected) while leaving N4 accessible for alkylation [1]. The stereochemical integrity of the (2R,5S) configuration is fully retained during this transformation, as confirmed by chiral HPLC analysis of the product . In contrast, the mono-benzylated intermediate (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 216532-43-3) requires chiral resolution of the racemate using (-)-tartaric acid as a separate synthetic step, which is inherently lower-yielding (maximum 50% theoretical yield for a single enantiomer from resolution) compared to direct stereospecific N4-alkylation of the enantiopure Boc-precursor [2].

Regioselective alkylation N4-Benzylation Stereochemical retention Process chemistry Scale-up

CCR1 Antagonist Pharmacophore: 4-Benzyl-2,5-dimethylpiperazine as a Privileged Scaffold with Superior In Vivo Pharmacokinetic Profile vs. Prior Art Compounds

The 1-acyl-4-benzyl-2,5-dimethylpiperazine scaffold, for which the target compound (CAS 431062-00-9) is a direct synthetic precursor, has been identified as a privileged pharmacophore for CCR1 receptor antagonism. Two patent applications (WO 2003035627 and related filings) claim 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists with good receptor affinity and good in vivo pharmacokinetic properties, displaying a superior profile relative to closely related prior art compounds [1][2]. The 4-benzyl substitution pattern is critical for CCR1 binding: compounds lacking the N4-benzyl group or bearing alternative N4-substituents showed significantly reduced CCR1 affinity [2]. The target compound's orthogonal protection enables systematic exploration of the N1-acyl SAR by sequential Boc deprotection, acylation, and optional benzyl group modification, a synthetic versatility not available from either the mono-Boc or mono-benzyl analogs alone [3].

CCR1 antagonist Inflammatory disease Chemokine receptor Pharmacokinetics 4-Benzylpiperazine

Optimal Research and Industrial Application Scenarios for (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 431062-00-9): Evidence-Guided Deployment


Pyruvate Dehydrogenase Kinase (PDHK) Inhibitor Drug Discovery: Synthesis of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide Series

The target compound is the optimal starting material for constructing PDHK inhibitors in the trifluorohydroxypropionamide class. Following Boc deprotection (TFA/CH₂Cl₂), the free N1-amine is acylated with (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivatives, after which the N4-benzyl group is removed via hydrogenolysis (Pd/C, H₂) to liberate the N4 position for introduction of an electron-poor benzoyl moiety (e.g., 4-cyanobenzoyl) [1]. This sequence was used to produce compound 14e, which inhibits PDHK with an IC₅₀ of 16 ± 2 nM and enhances lactate oxidation in human fibroblasts with an EC₅₀ of 57 ± 13 nM [1]. The (2R,5S) stereochemistry is absolutely required: the >1,000-fold potency enhancement conferred by the 2,5-dimethyl substitution is stereospecific, and the enantiomeric (2S,5R) scaffold would be inactive [1].

p38α MAP Kinase Inhibitor Development: Synthesis of SCIO-469 (Talmapimod) Analogs via N4-(4-Fluorobenzyl) Derivatization

The target compound serves as the direct precursor to the (2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine core of SCIO-469 [2]. After Boc deprotection and coupling to a functionalized indole-3-glyoxylamide moiety, the benzyl group can be replaced with a 4-fluorobenzyl group through deprotection/re-alkylation or, alternatively, the benzyl group can be directly transformed. The X-ray co-crystal structure of SCIO-469 bound to p38α MAP kinase (PDB 3HUB) provides a structural basis for rational design of analogs, confirming the (2R,5S) stereochemical requirement for ATP-binding site occupancy [2]. SCIO-469 analogs with substituents on the benzylic methylene showed improved pharmacokinetic properties while maintaining p38α inhibitory activity [3].

δ-Opioid Receptor Agonist Synthesis: Construction of SNC-80 and Conformationally Constrained Analogs

The (2R,5S)-2,5-dimethylpiperazine core accessible from the target compound is the essential chiral building block for δ-opioid receptor agonists in the SNC-80 series [4]. Sequential Boc deprotection, N-allylation, and benzyl group removal yields (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, which can be elaborated to SNC-80 through reductive amination with 3-methoxy-4-(N,N-diethylaminocarbonyl)benzaldehyde [4]. The enantioconvergent synthesis methodology developed by Janetka et al. enables 100 g-scale preparation of enantiomerically pure material without chromatography [4], making this a viable route for both medicinal chemistry exploration and preclinical candidate scale-up.

CCR1 Chemokine Receptor Antagonist Discovery: Parallel Library Synthesis via Sequential Deprotection-Acylation Strategy

The orthogonal Boc/benzyl protection of the target compound enables a highly efficient parallel synthesis strategy for CCR1 antagonist libraries [5]. Boc deprotection with TFA releases N1 for acylation with diverse carboxylic acids (2-heteroaryl, cinnamoyl, or heterocyclic acyl groups), while the benzyl group at N4 serves as either a stable substituent or a latent site for further diversification after hydrogenolysis [5][6]. This sequential deprotection-acylation strategy was successfully employed in the patent filings claiming 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives with good receptor affinity and in vivo pharmacokinetic properties superior to prior art compounds [5].

Quote Request

Request a Quote for (2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.